molecular formula C19H21N5O2 B2906745 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922845-72-5

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2906745
CAS No.: 922845-72-5
M. Wt: 351.41
InChI Key: LXMIKJZMLDKFPN-UHFFFAOYSA-N
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Description

The compound N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition . Key structural features include:

  • 5-position substitution: A 4-methylbenzyl group (C₆H₄(CH₃)CH₂-), contributing hydrophobicity and steric bulk.

While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, analogs suggest a molecular formula of C₁₉H₂₁N₅O₂ and a molecular weight of ~351.4 g/mol, extrapolated from structurally related compounds .

Properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-2-4-14(5-3-13)11-23-12-21-17-16(19(23)26)10-22-24(17)9-8-20-18(25)15-6-7-15/h2-5,10,12,15H,6-9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMIKJZMLDKFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-methylbenzyl group and the cyclopropanecarboxamide moiety. Key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the cyclopropanecarboxamide group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves the inhibition of specific enzymes, such as kinases, that play a role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position on the pyrazolo[3,4-d]pyrimidinone core is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound 5-Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-methylbenzyl C₁₉H₂₁N₅O₂ 351.4 Moderate hydrophobicity
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-... () 3-(trifluoromethyl)benzyl C₁₉H₁₈F₃N₅O₂ 405.4 Enhanced electronegativity, higher MW
N-(2-(5-(3-chlorobenzyl)-4-oxo-... () 3-chlorobenzyl C₂₀H₂₂ClN₅O₂ 399.9 Halogenation for metabolic stability

Key Observations :

  • Halogenation : The 3-chlorobenzyl group () balances lipophilicity and metabolic stability, a common strategy in drug design .
  • 4-Methylbenzyl (Target) : The methyl group provides moderate hydrophobicity without significantly increasing molecular weight, favoring bioavailability.

Carboxamide Group Modifications

The carboxamide moiety influences conformational flexibility and hydrogen-bonding capacity:

Compound Carboxamide Group Molecular Weight (g/mol) Structural Impact
Target Compound Cyclopropane 351.4 High ring strain, compact geometry
N-(2-(5-(3-chlorobenzyl)-4-oxo-... () Cyclopentane 399.9 Reduced strain, increased flexibility

Key Observations :

  • Cyclopropane (Target) : The strained three-membered ring may enhance binding rigidity, favoring interactions with flat enzymatic pockets .

Computational and Experimental Characterization

Crystallographic tools like SHELX () and ORTEP () are instrumental in resolving the 3D structures of these compounds. For example:

  • SHELXL : Widely used for refining small-molecule structures, critical for confirming substituent orientations .
  • ORTEP-III : Generates thermal ellipsoid plots, aiding in visualizing conformational dynamics .

Biological Activity

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is C17H19N5O2C_{17}H_{19}N_{5}O_{2}, with a molecular weight of approximately 325.372 g/mol. The structure includes a cyclopropanecarboxamide moiety, which may contribute to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have exhibited cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of similar compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.5Tubulin polymerization inhibition
Compound BA5491.0Induction of apoptosis
This compoundTBDTBD

Note : The specific IC50 values for this compound are still to be determined (TBD).

The anticancer activity of pyrazolo[3,4-d]pyrimidines is often attributed to their ability to inhibit key cellular processes such as:

  • Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, affecting cell cycle progression and leading to apoptosis in cancer cells.
  • Apoptosis Induction : These compounds can activate apoptotic pathways through caspase activation, leading to programmed cell death in malignant cells.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

  • Study on Imidazole Derivatives : Research indicated that imidazole derivatives with structural similarities to pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against multiple cancer cell lines (IC50 values ranging from 0.29 µM to 1.48 µM) .
  • Tubulin Polymerization Inhibition : A series of pyrazolo[3,4-d]pyrimidine derivatives were tested for their ability to inhibit tubulin polymerization, with some compounds showing IC50 values lower than standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that substituents on the phenyl ring significantly influence biological activity. Electron-donating groups tend to enhance potency against cancer cell lines .

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